molecular formula C11H8BrN B1270735 2-(4-Bromophenyl)pyridine CAS No. 63996-36-1

2-(4-Bromophenyl)pyridine

Cat. No.: B1270735
CAS No.: 63996-36-1
M. Wt: 234.09 g/mol
InChI Key: FBQFCXDBCPREBP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyridine is an organic compound with the molecular formula C11H8BrN. It consists of a pyridine ring substituted with a 4-bromophenyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction uses 4-bromophenylboronic acid and 2-bromopyridine as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Bromophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)pyridine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(4-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFCXDBCPREBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363912
Record name 2-(4-bromophenyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63996-36-1
Record name 2-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)pyridine
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Synthesis routes and methods I

Procedure details

nBuLi (1.6M in hexanes, 34.4 mls, 55 mmol) was added dropwise to a stirred solution of 1,4-dibromobenzene (11.8 g, 50 mmol) in 100 ml of dry THF at −60° C. The mixture was stirred for 15 min at this temperature before a solution of ZnCl2 (0.5M in THF, 100 ml, 50 mmol) in THF was added dropwise. The mixture was allowed to warm to room temperature over 90 min, and then Pd(PPh3)4 (200 mg) was added, followed immediately by 2-bromopyridine (4.8 ml, 50 mmol). The whole was stirred at room temperature overnight, then evaporated to low (10 ml) volume and diluted with EtOAc (400 ml). The solution was washed with a solution of 32 g of EDTA in 200 ml water and brine (200 ml), dried (MgSO4) and evaporated to a yellow/green solid. This solid was purified by column chromatography using 1:1 hexane:DCM as eluant to provide the title product (8.3 g; 71%); m/z MH+ 234 (TS+); Found C, 56.61%, H, 3.37%, N, 5.90%; Calcd. C, 56.44%, H, 3.44%, N, 5.98%.
Name
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
catalyst
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

1,4-Dibromobenzene (5.90 g, 25.0 mmol) was dissolved in anhydrous diethyl ether (40 mL) and flushed with argon before the solution was cooled to −78° C. and n-butyl lithium (2.5M in hexanes, 10.2 mL, 25.6 mmol) was added dropwise at a rate that maintained the temperature below −70° C. The reaction mixture was stirred at this temperature for 30 minutes then 2-fluoropyridine (1.72 mL, 20.0 mmol) was added dropwise and stirring continued at −78° C. for 1 h then the reaction mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was poured onto water (50 mL) and extracted with diethyl ether (3×50 mL). The combined organic layers were washed with 5% HCl (3×200 mL) then the pH of the aqueous phase was adjusted to 10 by the addition of potassium hydroxide and the aqueous phase was extracted with diethyl ether (3×200 mL). The combined organic phase was dried over sodium sulfate, filtered and evaporated to afford the title compound (2.7 g, 58%). 1H NMR (CDCl3, 300 MHz): 8.71-8.66 (m, 1H), 7.91-7.85 (m, 2H), 7.79-7.67 (m, 2H), 7.64-7.57 (m, 2H), 7.28-7.22 (m, 1H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
1.72 mL
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-bromopyridine (3 g) and 4bromophenylboronic acid (3.8 g) by the method described in Description 15 as a pale yellow solid (4.4 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)pyridine
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Customer
Q & A

Q1: What are the luminescent properties of 2-(4-bromophenyl)pyridine complexes?

A: this compound (bpp) acts as a cyclometalating ligand in various palladium(II) and iridium(III) complexes. Research shows that cyclopalladated bpp complexes like [Pd(bpp)(NHC)Cl] and [Pd(bpp)(acac)], as well as the cyclometalated iridium(III) complex [Ir(bpp)2(acac)], exhibit luminescence in dichloromethane solution under UV irradiation. [] The emission peaks range from 390 to 543 nm, indicating potential applications in luminescent materials.

Q2: Can this compound complexes be used in catalytic organic reactions?

A: Yes, this compound (bpp) complexes have shown promise in catalyzing organic reactions. For instance, a [Pd(bpp)(NHC)Cl] complex, in conjunction with a copper co-catalyst, effectively catalyzes the oxidation and subsequent Suzuki coupling of aryl chlorides containing hydroxymethyl groups. [] This reaction allows for the synthesis of biarylaldehydes from readily available starting materials like chloro-phenylmethanol and arylboronic acids.

Q3: Is there structural information available about this compound complexes?

A: Yes, X-ray diffraction studies have provided detailed structural insights into various this compound (bpp) complexes. [, ] These studies have revealed crucial information about bond lengths, angles, and intermolecular interactions within the crystal structures. For example, the crystal structure of [this compound-κ2C,N)bromo[1,3-bis(4-methylphenyl)imidazol-2-ylidene-κC)] palladium(II) has been reported, providing valuable insights into its molecular geometry and packing arrangement. [] This structural information is vital for understanding the reactivity and properties of these complexes.

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